molecular formula C11H18F3N3 B15048526 pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine

pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B15048526
M. Wt: 249.28 g/mol
InChI Key: JKMZHSFFALKGBI-UHFFFAOYSA-N
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Description

Pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine is a chemical compound with the molecular formula C11H19ClF3N3 It is characterized by the presence of a pentyl group attached to a pyrazole ring, which is further substituted with a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with pentylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the final product is typically achieved through techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

Pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific combination of a pentyl group and a trifluoroethyl-substituted pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H18F3N3

Molecular Weight

249.28 g/mol

IUPAC Name

N-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]pentan-1-amine

InChI

InChI=1S/C11H18F3N3/c1-2-3-4-6-15-8-10-5-7-16-17(10)9-11(12,13)14/h5,7,15H,2-4,6,8-9H2,1H3

InChI Key

JKMZHSFFALKGBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC=NN1CC(F)(F)F

Origin of Product

United States

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